molecular formula C18H18N6O3 B7719122 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole

5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole

Cat. No. B7719122
M. Wt: 366.4 g/mol
InChI Key: MDRVZTZWIWLQPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and infectious diseases.

Mechanism of Action

The mechanism of action of 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole involves the inhibition of various cellular pathways. In cancer cells, this compound induces apoptosis by activating the caspase pathway. Inflammation is inhibited by the suppression of NF-κB signaling, which is responsible for the production of pro-inflammatory cytokines. Antimicrobial activity is achieved by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole are dependent on the specific disease being targeted. In cancer cells, this compound induces apoptosis, leading to the death of cancer cells. Inflammation is inhibited by the suppression of pro-inflammatory cytokines, leading to a reduction in inflammation. Antimicrobial activity is achieved by disrupting the cell membrane of bacteria and fungi, leading to their death.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole in lab experiments is its potent anti-cancer, anti-inflammatory, and antimicrobial activity. However, one limitation is the potential for toxicity, which must be carefully monitored.

Future Directions

There are several future directions for research on 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole. One direction is the development of more potent analogs with reduced toxicity. Another direction is the investigation of the potential use of this compound in combination with other drugs for enhanced therapeutic efficacy. Additionally, the development of targeted drug delivery systems for this compound could improve its efficacy and reduce toxicity.

Synthesis Methods

The synthesis of 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole involves the reaction of 4-(4-methylpiperazin-1-yl)-3-nitrobenzaldehyde with pyridine-3-carboxylic acid hydrazide in the presence of a suitable catalyst. The resulting product is then subjected to a cyclization reaction to yield the final compound.

Scientific Research Applications

Research has shown that 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole exhibits potent anti-cancer activity by inducing apoptosis in cancer cells. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to possess antimicrobial activity against a range of bacteria and fungi.

properties

IUPAC Name

5-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3/c1-22-7-9-23(10-8-22)15-5-4-13(11-16(15)24(25)26)18-20-17(21-27-18)14-3-2-6-19-12-14/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRVZTZWIWLQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CN=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-{2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine

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